molecular formula C9H16N2O3 B3307943 Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate CAS No. 935668-45-4

Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate

Cat. No.: B3307943
CAS No.: 935668-45-4
M. Wt: 200.23 g/mol
InChI Key: COYPYXYQNIZLIP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate is an organic compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is known for its unique structure, which includes an azetidine ring, a hydroxyimino group, and a tert-butyl ester. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters under specific conditions. One common method involves the reaction of 3-azetidinone with tert-butyl nitrite in the presence of a base such as sodium hydride . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate serves as a crucial intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to compounds with therapeutic potential.

Synthesis of Pharmaceutical Intermediates

The compound is utilized in the preparation of several drug intermediates, particularly those targeting inflammatory and autoimmune diseases. For example, it can be transformed into derivatives that inhibit Janus kinase (JAK) pathways, which are crucial for immune response modulation .

Table 1: Synthesis Pathways of this compound Derivatives

Derivative Target Disease Method of Synthesis Yield
JAK InhibitorInflammatory DisordersHydroxylation followed by cyclizationHigh
HCV Protease InhibitorHepatitis CN-alkylation and subsequent hydrolysisModerate
Antibacterial CompoundsBacterial InfectionsAmidation reactions with various aminesVariable

Organic Synthesis Applications

Beyond medicinal uses, this compound finds applications in organic synthesis as a versatile building block.

Formation of Complex Molecules

The compound can be employed in multi-step synthetic routes to construct complex heterocycles. Its ability to undergo various chemical transformations makes it a key player in the development of novel organic materials.

Case Study: Synthesis of Bicyclic Compounds

A recent study demonstrated the use of this compound in synthesizing bicyclic compounds that exhibit potential as receptor antagonists. The reaction involved cyclization followed by functional group modifications, yielding compounds with promising biological activity against specific targets .

Research Insights and Future Directions

Research into this compound continues to evolve, with ongoing studies focusing on its reactivity and potential applications in drug discovery.

Innovative Applications

Recent investigations have explored its use in asymmetric synthesis, aiming to produce enantiomerically pure compounds that are critical for pharmaceutical applications. The development of new catalytic systems could enhance its utility in this area.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The azetidine ring can also interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of biochemical interactions.

Biological Activity

Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₄N₂O₃
  • Molecular Weight : 186.2 g/mol
  • CAS Number : 1378674-88-4
  • Purity : 95%

The compound features a hydroxyimino group, which is known for its ability to form hydrogen bonds and interact with biological targets, potentially leading to enzyme inhibition and other biological effects .

This compound's mechanism of action is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, potentially inhibiting enzymatic activity. The azetidine ring provides structural rigidity, enhancing binding affinity and specificity for molecular targets .

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects on various enzymes. For example:

  • Enzyme Target : Aldose reductase
    • Inhibition Type : Competitive inhibition
    • IC₅₀ Value : 25 µM

These findings suggest that the compound may have therapeutic potential in managing conditions such as diabetic complications where aldose reductase plays a crucial role.

Case Studies

  • Case Study on Anticancer Activity
    • Objective : Evaluate the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was performed on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
    • Results : The compound showed significant cytotoxicity with IC₅₀ values of 30 µM for MCF-7 and 35 µM for HepG2 cells, indicating potential as an anticancer agent .
  • Case Study on Antimicrobial Activity
    • Objective : Assess antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed.
    • Results : The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring 15 mm and 12 mm respectively .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundAzetidineEnzyme inhibition, anticancer activity
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateAzetidineModerate enzyme inhibition
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylateAzetidineLimited biological activity

The presence of the hydroxyimino group in this compound distinguishes it from other azetidine derivatives, contributing to its unique reactivity and biological profile .

Properties

IUPAC Name

tert-butyl 3-methoxyiminoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-7(6-11)10-13-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYPYXYQNIZLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=NOC)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680268
Record name tert-Butyl 3-(methoxyimino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935668-45-4
Record name 1,1-Dimethylethyl 3-(methoxyimino)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935668-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(methoxyimino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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